Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate
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Overview
Description
Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate is an organic compound that features a pyridine ring substituted with a hydroxy group and an acrylic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 2-[(Carbonyl)(pyridin-3-yl)methyl]acrylic acid ethyl ester.
Reduction: Formation of 2-[(Hydroxy)(pyridin-3-yl)methyl]acrylic acid.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: Structurally related compound with a nitrile group instead of an acrylic acid ester moiety.
2-Hydroxy-2-(pyridin-3-yl)acetic acid: Similar compound with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl-2-(hydroxy(pyridin-3-yl)methyl)acrylate is unique due to the presence of both a hydroxy group and an acrylic acid ester moiety, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)8(2)10(13)9-5-4-6-12-7-9/h4-7,10,13H,2-3H2,1H3 |
InChI Key |
VEGNRTTWWRADKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=CN=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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